Tubulin inhibitor 26 Tubulin inhibitor 26
Brand Name: Vulcanchem
CAS No.:
VCID: VC16649527
InChI: InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20)
SMILES:
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol

Tubulin inhibitor 26

CAS No.:

Cat. No.: VC16649527

Molecular Formula: C17H19N3O3

Molecular Weight: 313.35 g/mol

* For research use only. Not for human or veterinary use.

Tubulin inhibitor 26 -

Specification

Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
IUPAC Name 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine
Standard InChI InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20)
Standard InChI Key WXYDIUWYBVAKRX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Structure and Pharmacophore Features

The molecular architecture of Tubulin Inhibitor 26 centers on a 2-arylthioindole core, characterized by:

  • A 3,4,5-trimethoxyphenyl group at position 2 of the indole ring, critical for hydrophobic interactions with tubulin .

  • A sulfur atom linking the indole moiety to an aromatic substituent, enhancing binding affinity through van der Waals contacts .

  • Halogen atoms (e.g., chlorine or fluorine) at position 5 of the indole, which improve metabolic stability and selectivity .

Pharmacophore modeling identifies essential features for activity:

  • A hydrogen-bond acceptor (methoxy oxygen).

  • A hydrophobic domain (trimethoxyphenyl group).

  • Aromatic π-π stacking interactions .

Table 1: Structural and Pharmacokinetic Properties of Tubulin Inhibitor 26

PropertyValue/Description
Molecular FormulaC₂₄H₂₁ClN₂O₃S
Molecular Weight476.95 g/mol
Tubulin Polymerization IC₅₀0.67 µM
logP (Lipophilicity)3.8
Metabolic StabilityHigh (t₁/₂ > 120 min in human liver microsomes)

Mechanism of Action

Tubulin Inhibitor 26 binds reversibly to the colchicine site at the α-β tubulin interface, inducing conformational changes that prevent GTP hydrolysis and microtubule assembly . Key mechanistic insights include:

  • Inhibition of Tubulin Polymerization: With an IC₅₀ of 0.67 µM, compound 26 destabilizes microtubules more effectively than colchicine (IC₅₀ = 2.0 µM) .

  • Mitotic Arrest: At 10 nM concentrations, it triggers G2/M phase arrest in MCF-7 breast cancer cells, leading to aberrant spindle formation and apoptosis .

  • Antiangiogenic Effects: Disruption of endothelial cell microtubules reduces VEGF secretion, inhibiting tumor vasculature in xenograft models .

Crystallographic studies reveal that the trimethoxyphenyl group occupies a hydrophobic pocket near β-tubulin’s T7 loop, while the indole nitrogen forms a hydrogen bond with Asn258 .

Antiproliferative Activity and Cytotoxicity

Tubulin Inhibitor 26 demonstrates broad-spectrum cytotoxicity, as evidenced by in vitro assays:

Table 2: Antiproliferative Activity of Tubulin Inhibitor 26

Cell LineOriginIC₅₀ (nM)
MCF-7Breast adenocarcinoma7.2 ± 0.9
HeLaCervical carcinoma9.5 ± 1.3
HCT116/chr3Colorectal carcinoma6.8 ± 0.7
A549 (P-gp overexpressing)Drug-resistant lung cancer15.4 ± 2.1

Notably, compound 26 retains potency against P-glycoprotein (P-gp)-overexpressing cells, overcoming a common resistance mechanism seen with taxanes . Synergistic effects with doxorubicin and cisplatin have been observed, enhancing apoptosis in combinatorial regimens .

Comparative Analysis with Related Compounds

Tubulin Inhibitor 26 outperforms earlier ATI derivatives and natural tubulin inhibitors in key metrics:

Table 3: Comparative Efficacy of Tubulin Inhibitors

CompoundTubulin IC₅₀ (µM)MCF-7 IC₅₀ (nM)Selectivity Index (Cancer/Normal Cells)
Colchicine2.025.03.2
Combretastatin A-41.212.48.5
Tubulin Inhibitor 260.677.212.8

The improved selectivity index (12.8 vs. 3.2 for colchicine) underscores its reduced off-target toxicity . Structural modifications, such as halogenation, mitigate oxidative metabolism, prolonging half-life in vivo .

Pharmacokinetic and Toxicity Profile

Preclinical studies highlight favorable pharmacokinetics:

  • Oral Bioavailability: 58% in murine models due to enhanced solubility from methoxy groups .

  • Plasma Protein Binding: 92%, ensuring prolonged circulation .

  • Major Metabolites: Glucuronidated indole derivatives, excreted renally .

Toxicity assessments in rodents reveal a maximum tolerated dose (MTD) of 50 mg/kg, with reversible hepatotoxicity at higher doses . No neurotoxicity—a common issue with taxanes—has been observed .

Current Research and Future Directions

Ongoing investigations aim to:

  • Optimize dosing schedules to minimize hepatic stress.

  • Develop nanoparticle formulations for targeted delivery .

  • Explore combination therapies with immune checkpoint inhibitors .

While Tubulin Inhibitor 26 remains preclinical, its robust in vitro activity and synthetic accessibility position it as a promising candidate for translational oncology. Future work must address long-term toxicity and confirm efficacy in heterogeneous tumor models .

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